2-[[3-cyano-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide 2-[[3-cyano-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 664999-30-8
VCID: VC21485721
InChI: InChI=1S/C18H17F3N4OS2/c1-2-10-3-4-13-11(7-10)15(18(19,20)21)12(8-22)16(24-13)28-9-14(26)25-17-23-5-6-27-17/h5-6,10H,2-4,7,9H2,1H3,(H,23,25,26)
SMILES: CCC1CCC2=C(C1)C(=C(C(=N2)SCC(=O)NC3=NC=CS3)C#N)C(F)(F)F
Molecular Formula: C18H17F3N4OS2
Molecular Weight: 426.5g/mol

2-[[3-cyano-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

CAS No.: 664999-30-8

Cat. No.: VC21485721

Molecular Formula: C18H17F3N4OS2

Molecular Weight: 426.5g/mol

* For research use only. Not for human or veterinary use.

2-[[3-cyano-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide - 664999-30-8

Specification

CAS No. 664999-30-8
Molecular Formula C18H17F3N4OS2
Molecular Weight 426.5g/mol
IUPAC Name 2-[[3-cyano-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Standard InChI InChI=1S/C18H17F3N4OS2/c1-2-10-3-4-13-11(7-10)15(18(19,20)21)12(8-22)16(24-13)28-9-14(26)25-17-23-5-6-27-17/h5-6,10H,2-4,7,9H2,1H3,(H,23,25,26)
Standard InChI Key NXVOUXPWFHWQQU-UHFFFAOYSA-N
SMILES CCC1CCC2=C(C1)C(=C(C(=N2)SCC(=O)NC3=NC=CS3)C#N)C(F)(F)F
Canonical SMILES CCC1CCC2=C(C1)C(=C(C(=N2)SCC(=O)NC3=NC=CS3)C#N)C(F)(F)F

Introduction

2-[[3-cyano-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound with a molecular formula of C18H17F3N4OS2 and a molecular weight of approximately 426.5 g/mol . This compound combines a quinoline backbone with a thiazole moiety, which is of interest in pharmaceutical research due to its potential biological activities.

Synthesis and Characterization

The synthesis of this compound typically involves the formation of the quinoline backbone followed by the introduction of the thiazole moiety. Characterization methods include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its structure.

Research Findings and Future Directions

Given the complexity and potential of this compound, further research is warranted to explore its pharmacological properties. This could include in vitro and in vivo studies to assess its efficacy and safety. Additionally, computational modeling could provide insights into its potential interactions with biological targets.

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